Cas no 937604-32-5 (3-Fluoropropyl 4-(1,3-thiazolan-2-yl)phenyl ether)
3-Fluoropropyl 4-(1,3-thiazolan-2-yl)phenyl ether Chemical and Physical Properties
Names and Identifiers
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- 3-FLUOROPROPYL 4-(1,3-THIAZOLAN-2-YL)PHENYL ETHER
- Thiazolidine, 2-[4-(3-fluoropropoxy)phenyl]-
- 3-Fluoropropyl 4-(1,3-thiazolan-2-yl)phenyl ether
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- MDL: MFCD09027175
- SMILES: FCCCOC1=CC=C(C2SCCN2)C=C1
Experimental Properties
- Melting Point: 90-92°
3-Fluoropropyl 4-(1,3-thiazolan-2-yl)phenyl ether Security Information
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
3-Fluoropropyl 4-(1,3-thiazolan-2-yl)phenyl ether Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F032440-250mg |
3-Fluoropropyl 4-(1,3-thiazolan-2-yl)phenyl ether |
937604-32-5 | 250mg |
$ 325.00 | 2022-06-02 | ||
| TRC | F032440-500mg |
3-Fluoropropyl 4-(1,3-thiazolan-2-yl)phenyl ether |
937604-32-5 | 500mg |
$ 540.00 | 2022-06-02 | ||
| Chemenu | CM310053-1g |
2-(4-(3-Fluoropropoxy)phenyl)thiazolidine |
937604-32-5 | 95% | 1g |
$237 | 2023-03-04 | |
| Chemenu | CM310053-5g |
2-(4-(3-Fluoropropoxy)phenyl)thiazolidine |
937604-32-5 | 95% | 5g |
$740 | 2024-07-19 | |
| abcr | AB257767-500 mg |
3-Fluoropropyl 4-(1,3-thiazolan-2-yl)phenyl ether, 95%; . |
937604-32-5 | 95% | 500 mg |
€315.00 | 2023-07-20 | |
| abcr | AB257767-1 g |
3-Fluoropropyl 4-(1,3-thiazolan-2-yl)phenyl ether, 95%; . |
937604-32-5 | 95% | 1 g |
€478.80 | 2023-07-20 | |
| abcr | AB257767-5 g |
3-Fluoropropyl 4-(1,3-thiazolan-2-yl)phenyl ether, 95%; . |
937604-32-5 | 95% | 5 g |
€1,349.00 | 2023-07-20 | |
| Chemenu | CM310053-5g |
2-(4-(3-Fluoropropoxy)phenyl)thiazolidine |
937604-32-5 | 95% | 5g |
$608 | 2021-08-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD201789-1g |
2-(4-(3-Fluoropropoxy)phenyl)thiazolidine |
937604-32-5 | 95+% | 1g |
¥1491.0 | 2023-03-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD201789-5g |
2-(4-(3-Fluoropropoxy)phenyl)thiazolidine |
937604-32-5 | 95+% | 5g |
¥4459.0 | 2024-04-17 |
3-Fluoropropyl 4-(1,3-thiazolan-2-yl)phenyl ether Suppliers
3-Fluoropropyl 4-(1,3-thiazolan-2-yl)phenyl ether Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 3-Fluoropropyl 4-(1,3-thiazolan-2-yl)phenyl ether
3-Fluoropropyl 4-(1,3-thiazolan-2-yl)phenyl ether (CAS 937604-32-5): A Comprehensive Overview
3-Fluoropropyl 4-(1,3-thiazolan-2-yl)phenyl ether (CAS 937604-32-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This fluorinated thiazole derivative combines unique structural features that make it valuable for various applications, particularly in drug discovery and advanced material development.
The molecular structure of 3-Fluoropropyl phenyl ether with thiazole substitution features a 1,3-thiazolan-2-yl group attached to a phenyl ring, which is further connected to a fluoropropyl chain. This combination of aromatic, heterocyclic, and fluorinated components contributes to its distinct chemical properties and reactivity patterns.
Recent studies have highlighted the potential of thiazole-fluoropropyl ether compounds in medicinal chemistry, particularly as building blocks for kinase inhibitors and other targeted therapies. The presence of both fluorine and sulfur atoms in the molecule creates opportunities for specific molecular interactions that are valuable in drug design.
In material science applications, CAS 937604-32-5 has shown promise as a precursor for liquid crystal materials and specialty polymers. The fluorine substitution pattern influences the compound's electronic properties, making it interesting for optoelectronic applications where precise control of molecular architecture is required.
The synthesis of 3-Fluoropropyl 4-(1,3-thiazolan-2-yl)phenyl ether typically involves multi-step organic transformations, including thiazole ring formation followed by etherification reactions. Researchers have developed various synthetic routes to optimize yield and purity, with recent focus on greener chemistry approaches that reduce environmental impact.
Analytical characterization of this compound requires advanced techniques such as NMR spectroscopy (particularly 19F NMR), mass spectrometry, and X-ray crystallography. The fluorine atom provides a convenient probe for structural analysis, while the thiazole ring system contributes to distinctive spectroscopic signatures.
Current research trends involving fluoropropyl thiazole ether derivatives explore their potential in:
- Targeted drug delivery systems
- Bioimaging probes
- Specialty polymer additives
- Electronic materials with tunable properties
The stability profile of 3-Fluoropropyl 4-(1,3-thiazolan-2-yl)phenyl ether makes it suitable for various formulation applications. Proper storage conditions typically involve protection from moisture and light, with recommended temperatures below 25°C for long-term stability.
From a commercial perspective, CAS 937604-32-5 remains a niche product primarily supplied for research purposes. However, growing interest in fluorinated heterocycles has led to increased availability from specialty chemical suppliers worldwide. Pricing and availability fluctuate based on research demand and synthetic complexity.
Regulatory status of this compound varies by jurisdiction, but it currently falls outside major chemical control lists. Researchers should always verify local regulations before procurement or use, especially considering the evolving landscape of chemical regulations globally.
Future directions for 3-Fluoropropyl 4-(1,3-thiazolan-2-yl)phenyl ether research may include:
- Development of more efficient synthetic methodologies
- Exploration of biological activity through high-throughput screening
- Investigation of structure-activity relationships in material applications
- Incorporation into more complex molecular architectures
For researchers working with this compound, proper handling procedures should be followed, including standard laboratory safety practices. While not classified as highly hazardous, appropriate personal protective equipment is recommended when handling the pure material.
The unique combination of fluorine and thiazole moieties in 3-Fluoropropyl 4-(1,3-thiazolan-2-yl)phenyl ether continues to inspire innovative applications across multiple scientific disciplines. As research into fluorinated heterocycles advances, this compound serves as an important example of how strategic molecular design can yield versatile chemical tools for both life sciences and materials development.
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